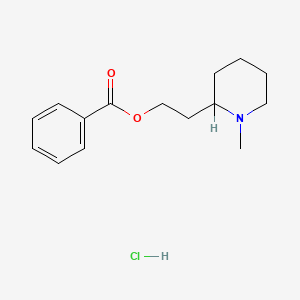
beta-(1-Methyl-2-piperidyl)ethyl benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-(1-Methyl-2-piperidyl)ethyl benzoate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmacology due to their unique structural properties . This compound is characterized by the presence of a piperidine ring, a benzoate ester, and a hydrochloride salt, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-(1-Methyl-2-piperidyl)ethyl benzoate hydrochloride typically involves the esterification of benzoic acid with beta-(1-Methyl-2-piperidyl)ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Beta-(1-Methyl-2-piperidyl)ethyl benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, such as analgesic and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of beta-(1-Methyl-2-piperidyl)ethyl benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring in the compound is known to interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity . Additionally, the benzoate ester may contribute to the compound’s ability to penetrate biological membranes and exert its effects at the cellular level .
Comparison with Similar Compounds
- Beta-(1-Methyl-2-piperidyl)ethyl acetate hydrochloride
- Beta-(1-Methyl-2-piperidyl)ethyl propionate hydrochloride
- Beta-(1-Methyl-2-piperidyl)ethyl butyrate hydrochloride
Comparison: Beta-(1-Methyl-2-piperidyl)ethyl benzoate hydrochloride is unique due to the presence of the benzoate ester, which imparts distinct chemical and biological properties compared to its acetate, propionate, and butyrate counterparts . The benzoate ester may enhance the compound’s lipophilicity and membrane permeability, potentially leading to different pharmacokinetic and pharmacodynamic profiles .
Properties
CAS No. |
78219-36-0 |
|---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
2-(1-methylpiperidin-2-yl)ethyl benzoate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-16-11-6-5-9-14(16)10-12-18-15(17)13-7-3-2-4-8-13;/h2-4,7-8,14H,5-6,9-12H2,1H3;1H |
InChI Key |
PHCOLMJKQSCWFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1CCOC(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















